7-Methoxy-1-naphthylacetonitrile 7-Methoxy-1-naphthylacetonitrile
Brand Name: Vulcanchem
CAS No.: 138113-08-3
VCID: VC20759707
InChI: InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3
SMILES: COC1=CC2=C(C=CC=C2CC#N)C=C1
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

7-Methoxy-1-naphthylacetonitrile

CAS No.: 138113-08-3

Cat. No.: VC20759707

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1-naphthylacetonitrile - 138113-08-3

CAS No. 138113-08-3
Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 2-(7-methoxynaphthalen-1-yl)acetonitrile
Standard InChI InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3
Standard InChI Key PYJMGUQHJINLLD-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CC=C2CC#N)C=C1
Canonical SMILES COC1=CC2=C(C=CC=C2CC#N)C=C1
Appearance Powder

Overview of 7-Methoxy-1-naphthylacetonitrile

7-Methoxy-1-naphthylacetonitrile is an organic compound with the molecular formula C13H11NOC_{13}H_{11}NO
. The uniqueness of this compound lies in its specific methoxy substitution at position seven, influencing both its chemical reactivity and biological activity.

Data Table: Chemical and Physical Properties

PropertyValue
CAS Number138113-08-3
Molecular Weight197.232 g/mol
Molecular FormulaC13H11NOC_{13}H_{11}NO
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| Melting Point | 81-83°C |
| Boiling Point | 374.3±17.0 °C at 760 mmHg |
| Density | 1.1±0.1 g/cm3 |
| Flash Point | 157.7±14.8 °C |

Synonyms and Identifiers

7-Methoxy-1-naphthylacetonitrile is also known by several other names :

  • 2-(7-methoxynaphthalen-1-yl)acetonitrile

  • N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide

  • Agomelatine-12

  • Agomelatine Interm

  • Agomelatine Impurity 27

  • Agomelatine Impurity 38

  • Agomelatine Intermediate 1

  • AgoMelatine interMediate A

  • 7-Methoxy-1-phthylacetonitrile

  • 7-Methoxy-Naphthyl Acetonitrile

Identifiers include:

  • CAS No: 138113-08-3

  • MDL Number: MFCD08704309

  • CBNumber: CB01176067

Synthesis of 7-Methoxy-1-naphthylacetonitrile

Several methods exist for synthesizing 7-Methoxy-1-naphthylacetonitrile.

Industrial Production Methods

Industrial production of 7-Methoxy-1-naphthylacetonitrile typically employs the one-pot synthesis method due to its simplicity and high yield. This method uses a single reaction solvent for both steps, making it more efficient and cost-effective for large-scale production.

Chemical Reactions

7-Methoxy-1-naphthylacetonitrile undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product is 7-Methoxy-1-naphthoic acid.

  • Reduction: Reduction reactions can convert the nitrile group to primary amines. Lithium aluminum hydride (LiAlH4LiAlH_4
    ) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used. The major product is 7-Methoxy-1-naphthylamine.

  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Halogenating agents and strong acids or bases are typically employed. Various substituted naphthylacetonitriles are produced depending on the substituent introduced.

Role in Agomelatine Synthesis

7-Methoxy-1-naphthylacetonitrile is a crucial intermediate in the synthesis of Agomelatine, a medication used to treat major depressive disorder. Agomelatine, or N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, has valuable pharmacological properties .

Scientific Research Applications

7-Methoxy-1-naphthylacetonitrile is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activities and interactions.

  • Medicine: Key intermediate in the synthesis of agomelatine, a melatonin receptor agonist used to treat depression and sleep disorders.

  • Industry: Employed in the production of various fine chemicals and pharmaceuticals.

Spectral Information

  • NMR Data: 1H NMR (300 MHz, CD3OD): delta 3.00 (br. s, 2H), 3.20 (br. s, 2H), 3.93 (s, 3H), 7.12 (d, J=8.7 Hz, 1H), 7.24 (m, 3H), 7.63 (d, J=7.8 Hz, 1H), 7.73 (d, J=8.7 Hz, 1H) .

  • LC-MS: 202 (M+H)+ .

Structural Features

In the crystal, weak aromatic π–π stacking [centroid–centroid distance = 3.758 (3) Å] may help to stabilize the structure .

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